![molecular formula C13H19NO3S B13532455 tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is an organic compound that belongs to the class of carbamates This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain with a thiophene ring and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate typically involves the following steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.
Introduction of the Butyl Chain: The butyl chain with the thiophene ring and ketone group can be introduced through a series of reactions, including alkylation and oxidation.
Final Coupling: The final step involves coupling the butyl chain with the tert-butyl carbamate under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with various enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring and ketone group may also contribute to binding affinity and specificity through non-covalent interactions such as hydrogen bonding and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Lacks the butyl chain and thiophene ring, making it less versatile.
N-(tert-Butoxycarbonyl)-4-aminobutyric acid: Contains a similar carbamate group but with different substituents.
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the carbamate and butyl chain.
Uniqueness
tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
tert-butyl N-(4-oxo-4-thiophen-2-ylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-8-4-6-10(15)11-7-5-9-18-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
BJSZSTRXKLKFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


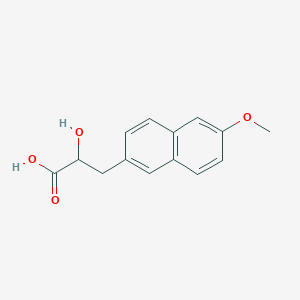

![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)
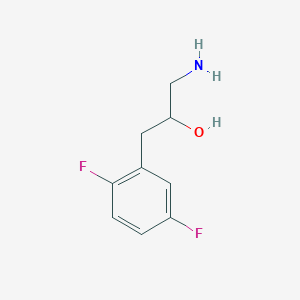
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)

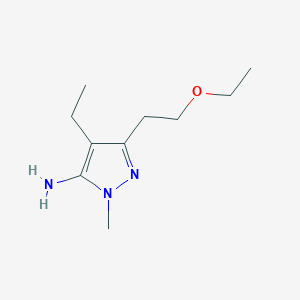
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
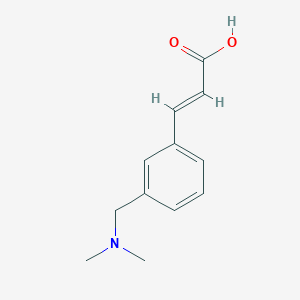
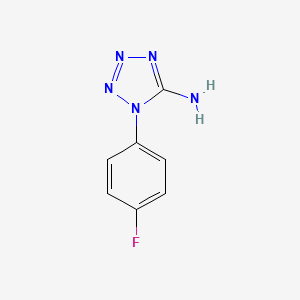
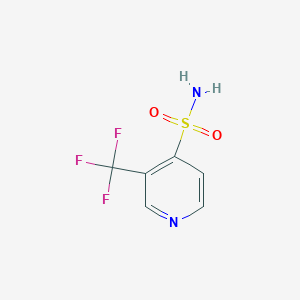


![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
